molecular formula C18H27ClN4 B11712979 N4-(7-chloro-2-methylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine

N4-(7-chloro-2-methylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine

Cat. No.: B11712979
M. Wt: 334.9 g/mol
InChI Key: AJYXURRZDRISPR-UHFFFAOYSA-N
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Description

N4-(7-chloro-2-methylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is a useful research compound. Its molecular formula is C18H27ClN4 and its molecular weight is 334.9 g/mol. The purity is usually 95%.
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Biological Activity

N4-(7-chloro-2-methylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antibacterial properties, receptor interactions, and structure-activity relationships (SAR).

  • Molecular Formula : C18H26ClN3
  • Molecular Weight : 319.87 g/mol
  • CAS Number : 54-05-7

Antibacterial Activity

Recent studies have demonstrated that quinazoline derivatives, including this compound, exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

Compound NameMIC (mg/mL)Target Bacteria
7-chloro-2-methylquinazolinone6 - 12Staphylococcus aureus
6 - 12Serratia marcescens

These findings indicate that the compound can effectively inhibit the growth of pathogenic bacteria, which is crucial for developing new antimicrobial agents .

The mechanism by which this compound exerts its effects involves interactions with specific biological targets. Notably, it has been shown to act as an antagonist at the A2A adenosine receptor.

Receptor Binding Studies

Binding affinity studies reveal that modifications at the C6 and C7 positions of the quinazoline ring can significantly enhance biological activity. For instance:

Compound IDBinding Affinity (K_i)Functional Activity (IC_50)
9x21 nM9 µM
10d15 nM5 µM

These results suggest that structural modifications can optimize receptor interactions and improve therapeutic efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how variations in chemical structure influence biological activity. For example:

  • Hydrophobic Interactions : The presence of hydrophobic substituents at specific positions enhances binding affinity to receptors.
  • Substituent Size : Larger substituents may promote a switch to full antagonist activity by interacting with hydrophobic pockets in the receptor binding site.

This information is critical for guiding future drug design efforts aimed at optimizing the pharmacological properties of quinazoline derivatives .

Case Studies

A recent study synthesized several derivatives of quinazoline and evaluated their biological activities. Among these, compounds with a methyl or chloro group at the C7 position exhibited notable antagonist activities with IC_50 values ranging from 6 to 8 µM, indicating their potential as therapeutic agents against diseases mediated by A2A receptor activation .

Properties

Molecular Formula

C18H27ClN4

Molecular Weight

334.9 g/mol

IUPAC Name

4-N-(7-chloro-2-methylquinazolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine

InChI

InChI=1S/C18H27ClN4/c1-5-23(6-2)11-7-8-13(3)20-18-16-10-9-15(19)12-17(16)21-14(4)22-18/h9-10,12-13H,5-8,11H2,1-4H3,(H,20,21,22)

InChI Key

AJYXURRZDRISPR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C

Origin of Product

United States

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